Dimethyl 2-azidobutanedioate
Description
Significance of Azido (B1232118) Esters and Diesters in Contemporary Organic Chemistry
Azido esters and diesters are highly versatile intermediates in organic synthesis. The azide (B81097) group, a cornerstone of "click chemistry," provides a reliable and efficient means of introducing nitrogen-containing moieties into a molecule. organic-chemistry.orgnih.govsigmaaldrich.comlumiprobe.com This is most notably achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction celebrated for its high yield, stereospecificity, and compatibility with a wide array of functional groups. organic-chemistry.orglumiprobe.com
The ester functionalities, on the other hand, offer a handle for a variety of chemical transformations. They can be hydrolyzed to the corresponding carboxylic acids, reduced to alcohols, or reacted with nucleophiles to form amides and other derivatives. The presence of two ester groups in a diester like Dimethyl 2-azidobutanedioate further enhances its utility, allowing for the creation of di-substituted or cyclized products.
Historical Development and Evolution of Azide Chemistry in Diester Frameworks
The introduction of the azide functional group into organic molecules has been a subject of study for over a century. Initially, the development of azide chemistry was driven by the energetic properties of some azido compounds. However, the true synthetic potential of organic azides began to be realized with the discovery of their utility in a range of chemical transformations.
The integration of azide chemistry within diester frameworks represents a more recent evolution, driven by the need for complex and highly functionalized molecules in fields such as medicinal chemistry and materials science. The ability to combine the reactivity of the azide with the diverse chemical handles of a diester in a single molecule has opened up new avenues for the synthesis of novel compounds.
Overview of Key Research Trajectories and Academic Significance for this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader applications of azido diesters. The primary research trajectories for a compound of this nature would likely involve its use as a precursor for the synthesis of:
Unnatural Amino Acids: The azide group can be readily reduced to an amine, making this compound a potential precursor to 2-aminobutanedioic acid (aspartic acid) derivatives. This provides a route to synthesizing non-proteinogenic amino acids for incorporation into peptides and other bioactive molecules.
Heterocyclic Compounds: The azide group is a key participant in various cycloaddition reactions, not limited to the CuAAC. These reactions can be used to construct a variety of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.
Bioconjugation and Chemical Biology: The "click" reactivity of the azide group makes this compound a candidate for use in bioconjugation, where it could be used to label and study biomolecules. nih.govnih.gov
Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₉N₃O₄ |
| Molecular Weight | 187.15 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be >200 °C (with potential decomposition) |
| Solubility | Likely soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol |
Synthesis and Reactivity
The most probable synthetic route to this compound is through the nucleophilic substitution of a suitable precursor, such as Dimethyl 2-bromobutanedioate, with an azide salt like sodium azide.
The reactivity of this compound would be dictated by its two primary functional groups:
Azide Group: This group would be expected to undergo characteristic azide reactions, including:
Staudinger Ligation: Reaction with phosphines to form an aza-ylide, which can then be hydrolyzed to an amine. sigmaaldrich.com
[3+2] Cycloadditions: Most notably the CuAAC with alkynes to form 1,2,3-triazoles. organic-chemistry.orgnih.gov
Ester Groups: The two methyl ester groups can be manipulated in a number of ways, including:
Hydrolysis: Conversion to the corresponding dicarboxylic acid under acidic or basic conditions.
Reduction: Transformation into the corresponding diol using a reducing agent like lithium aluminum hydride.
Aminolysis: Reaction with amines to form diamides.
Spectroscopic Data
Detailed spectroscopic data for this compound is not available. However, the expected spectroscopic signatures can be predicted based on its structure.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Doublet of Doublets | 1H | CH-N₃ |
| ~3.8 | Singlet | 3H | OCH₃ |
| ~3.7 | Singlet | 3H | OCH₃ |
| ~3.0 | Multiplet | 2H | CH₂ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~168 | C=O (ester) |
| ~60 | CH-N₃ |
| ~53 | OCH₃ |
| ~52 | OCH₃ |
| ~35 | CH₂ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | N₃ stretch (strong, sharp) |
| ~1750 | C=O stretch (ester, strong) |
| ~1200 | C-O stretch (ester) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90237-76-6 |
|---|---|
Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
dimethyl 2-azidobutanedioate |
InChI |
InChI=1S/C6H9N3O4/c1-12-5(10)3-4(8-9-7)6(11)13-2/h4H,3H2,1-2H3 |
InChI Key |
GQTJDRJZRSVDIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Dimethyl 2 Azidobutanedioate and Analogous Azido Diesters
Direct Azidation Approaches to Alpha-Azido Esters
Direct azidation methods offer a streamlined route to α-azido esters by introducing the azide (B81097) group in a single step. These approaches are valued for their efficiency and are continually being refined to improve safety and substrate scope.
Utilization of Hypervalent Iodine Reagents for Carbonyl Azidation
Hypervalent iodine(III) reagents have emerged as powerful tools for the α-functionalization of carbonyl compounds. wikipedia.orgrsc.org These reagents are appreciated for their stability, selectivity, and environmentally friendly nature. rsc.org In the context of azidation, hypervalent iodine compounds facilitate the introduction of an azide group at the α-position of carbonyl compounds, including esters. The general mechanism involves the formation of a hypervalent iodine(III) enolate intermediate, which then undergoes nucleophilic attack. wikipedia.org
A notable example is the use of azidobenziodoxolone (ABX), also known as the Zhdankin reagent, and its derivatives. acs.orgacs.org These reagents have been successfully employed in the azidation of β-keto esters. thieme-connect.com The reaction proceeds by deprotonation of the acidic proton of the β-keto ester, followed by the reaction of the resulting enolate with the hypervalent iodine reagent. thieme-connect.com While the precise mechanism is still under investigation, it is thought to occur via either single electron transfer processes or an iodination/substitution sequence. thieme-connect.com
For the synthesis of α-azido esters, a simple and mild method involves the use of 4,4′-bis-(dichloroiodo)-biphenyl and sodium azide in 1,4-dioxane. tandfonline.com This system offers the advantages of an easy workup and the use of a recyclable reagent, providing moderate to good yields of the desired α-azido ester. tandfonline.com
| Reagent | Substrate | Conditions | Yield | Reference |
| 4,4′-bis-(dichloroiodo)-biphenyl/NaN₃ | β-Keto esters | 1,4-dioxane, reflux | Moderate to Good | tandfonline.com |
| Azidobenziodoxolone (ABX) | β-Keto esters | Base, Lewis acid (optional) | High | thieme-connect.com |
Indirect Azidation Strategies for Diverse Azido (B1232118) Ester Scaffolds
Indirect methods for synthesizing azido esters often involve the conversion of other functional groups, such as alcohols or alkenes, into the desired azide. These multi-step strategies can offer greater flexibility and control over the stereochemistry of the final product.
Stereoinvertive Mitsunobu Reaction for Alpha-Azido Ester Formation
The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be adapted for the synthesis of α-azido esters by using hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) as the nucleophile. organic-chemistry.orgorganic-chemistry.orgorganic-synthesis.com
In a typical procedure, an α-hydroxy ester is treated with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source. wikipedia.orgnih.gov The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol for nucleophilic attack by the azide anion, resulting in a clean Sₙ2 inversion of the stereocenter. organic-chemistry.org
This method has been successfully applied to the synthesis of optically active α,α-disubstituted amino acids, where chiral tertiary α-hydroxy esters were converted to the corresponding α-azido esters with high chemical yields and complete inversion of configuration. organic-chemistry.org Optimized conditions using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and trimethylphosphine (B1194731) (PMe₃) in THF have been shown to be highly effective. organic-chemistry.org
It is important to note that the use of hydrazoic acid requires caution as it is toxic and potentially explosive when undiluted. organic-synthesis.comresearchgate.net
| Alcohol Substrate | Reagents | Product | Key Features | Reference |
| Chiral tertiary α-hydroxy esters | HN₃, ADDP, PMe₃, THF | α-Azido esters | High yield, complete stereoinversion | organic-chemistry.org |
| Primary and secondary alcohols | PPh₃, DEAD/DIAD, HN₃/DPPA | Azides | Inversion of stereochemistry | organic-chemistry.orgnih.gov |
Transition Metal-Catalyzed Azidation of Unsaturated Systems
Transition metal catalysis offers a powerful platform for the azidation of unsaturated systems, such as alkenes. These methods often proceed through radical intermediates and can provide access to complex molecular architectures.
Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. An iron-catalyzed radical alkylazidation of electron-deficient alkenes has been developed, using alkyl diacyl peroxides as the alkyl source and trimethylsilyl (B98337) azide (TMSN₃) as the azido reservoir. nih.gov This method is characterized by its mild reaction conditions, broad substrate scope, and good functional group tolerance. nih.gov
More specifically, an iron-catalyzed alkylazidation of dehydroamino acids has been reported to produce α-alkyl-α-azido α-amino esters in good yields. organic-chemistry.org This reaction utilizes peroxides as alkyl radical precursors and TMSN₃ as the azide source, with Fe(OTf)₂ being identified as a highly effective catalyst. organic-chemistry.org The reaction is versatile, tolerating a range of ester and amine protecting groups, as well as diverse alkyl chains. organic-chemistry.org
Mechanistic studies on similar iron-catalyzed C(sp³)–H azidations suggest that the reaction can proceed through the formation of an azidyl radical, which abstracts a hydrogen atom from the substrate. nih.govyoutube.com The resulting alkyl radical then combines with an iron(III)-azide complex to form the C–N₃ bond. nih.gov
| Alkene Substrate | Reagents | Catalyst | Product | Reference |
| Dehydroamino acids | Peroxides, TMSN₃ | Fe(OTf)₂ | α-Alkyl-α-azido α-amino esters | organic-chemistry.org |
| 1,1-Disubstituted alkenes | Diacyl peroxides, TMSN₃ | Iron catalyst | Alkylazidated products | nih.gov |
Manganese-Catalyzed Aerobic Oxidative Hydroxyazidation of Olefins
A novel and efficient method for the synthesis of β-azido alcohols has been developed utilizing a manganese-catalyzed aerobic oxidative hydroxyazidation of olefins. organic-chemistry.orgnih.gov This reaction is noteworthy for its use of an inexpensive and abundant manganese catalyst, MnBr₂, and ambient air as the terminal oxidant, positioning it as a practical and sustainable approach. organic-chemistry.orgacs.org The process operates under mild conditions at room temperature and demonstrates high efficiency. nih.gov
The core of this transformation is the aerobic oxidative generation of the azido radical, which then engages with the olefin. nih.govacs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the manganese catalyst serves a dual purpose: it facilitates the formation of the azido radical and stabilizes the key peroxyl radical intermediate. organic-chemistry.orgacs.org This control prevents C-C bond cleavage and promotes the formation of the desired β-azido alcohol products. nih.govacs.org
The methodology exhibits a broad substrate scope, accommodating styrenes, internal alkenes, and even unactivated olefins with high regioselectivity. organic-chemistry.org These resulting β-azido alcohols are valuable synthetic intermediates, serving as precursors for important nitrogen- and oxygen-containing compounds such as β-amino alcohols and aziridines. organic-chemistry.orgnih.gov
| Parameter | Description | Reference |
| Catalyst | Manganese(II) bromide (MnBr₂) | organic-chemistry.org |
| Oxidant | Air (Aerobic Oxidation) | nih.gov |
| Azide Source | Trimethylsilyl azide (TMSN₃) | organic-chemistry.org |
| Substrates | Olefins (styrenes, internal alkenes, unactivated olefins) | organic-chemistry.org |
| Product | β-Azido Alcohols | nih.govacs.org |
| Conditions | Room Temperature | nih.gov |
Catalytic Asymmetric Haloazidation for Beta-Azido Ester Construction
The construction of chiral β-azido esters can be effectively achieved through a catalytic asymmetric haloazidation of α,β-unsaturated esters. acs.orgnih.gov This method employs a chiral iron(II) complex to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of the olefinic substrate. organic-chemistry.org The reaction proceeds under mild conditions, typically at 0 °C in dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org
The optimized catalyst system consists of iron(II) triflate (Fe(OTf)₂) and a chiral N,N'-dioxide ligand (L-PiPr₂). organic-chemistry.org In this process, trimethylsilyl azide (TMSN₃) serves as the azide source, and a brominating agent like BsNMeBr is used as the halogen source. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on the unsaturated ester, and consistently delivers anti-α-bromo-β-azido esters with high yields and excellent enantioselectivity. acs.orgorganic-chemistry.org
Mechanistically, it is proposed that the chiral iron(II) catalyst coordinates with the azide source, enabling an enantioselective delivery of the azide to the β-position of the unsaturated ester. acs.org The resulting enolate intermediate is then rapidly trapped by the electrophilic bromine source to yield the final α-bromo-β-azido product. acs.org The products are valuable synthons, readily transformable into other useful chiral molecules like aziridines and α-amino amides. organic-chemistry.org
| Parameter | Description | Reference |
| Catalyst | Chiral Iron(II) Complex (Fe(OTf)₂ / L-PiPr₂) | organic-chemistry.org |
| Azide Source | Trimethylsilyl azide (TMSN₃) | organic-chemistry.org |
| Halogen Source | N-Bromosuccinimide derivative (e.g., BsNMeBr) | organic-chemistry.org |
| Substrates | α,β-Unsaturated Esters (e.g., Methyl Acrylates) | organic-chemistry.org |
| Product | anti-α-Bromo-β-azido Esters | organic-chemistry.org |
| Stereoselectivity | High Diastereo- and Enantioselectivity | acs.org |
Enantioselective Synthesis of Chiral Azido Ester Derivatives
Dirhodium-Catalyzed Enantioselective Cyclopropanation of Azido Alkenes
A highly diastereo- and enantioselective method for preparing cis-β-azidocyclopropane esters involves the cyclopropanation of azido alkenes using a chiral dirhodium catalyst. thieme-connect.comthieme-connect.com This reaction is significant as the resulting cis-β-azidocyclopropane esters are valuable precursors to cis-β-aminocyclopropane carboxylic acids, which have applications in peptide synthesis. thieme-connect.com
The process utilizes the reaction between an azido alkene and a diazo ester, catalyzed by a chiral dirhodium complex, such as those derived from N-(arylsulfonyl)prolinate ligands. thieme-connect.comacs.org The catalyst plays a crucial role in controlling both the diastereoselectivity (favoring the cis isomer) and the enantioselectivity of the cyclopropane (B1198618) ring formation. thieme-connect.com The methodology is robust, accommodating various diazo esters and azido alkenes, and has been successfully demonstrated on a gram scale, albeit requiring longer reaction times and higher temperatures. thieme-connect.com The highest levels of enantioselectivity are often achieved with specific catalyst structures, such as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, and by using electron-neutral alkenes in non-polar solvents like pentane. acs.org
| Parameter | Description | Reference |
| Catalyst | Chiral Dirhodium(II) Carboxylate (e.g., Rh₂(S-TCPTAD)₄) | nih.govnih.gov |
| Reactant 1 | Azido Alkenes | thieme-connect.com |
| Reactant 2 | Diazo Esters | thieme-connect.com |
| Product | cis-β-Azidocyclopropane Esters | thieme-connect.com |
| Stereoselectivity | High Diastereo- and Enantiocontrol | thieme-connect.com |
| Significance | Precursors to cis-β-aminocyclopropane carboxylic acids | thieme-connect.com |
Copper(II)-Catalyzed Asymmetric Cycloaddition for Chiral Cyclic Azides
Chiral fused and spiro cyclohexenes containing an azido group can be synthesized through a highly diastereo- and enantioselective all-carbon-based Diels-Alder reaction. researchgate.net This reaction involves the cycloaddition of conjugated vinyl azides with β,γ-unsaturated α-keto esters, catalyzed by a copper(II) complex. researchgate.net
The catalytic system is formed from copper(II) triflate (Cu(OTf)₂) and a C1-symmetric imidazolidine-pyrroloimidazolone pyridine (B92270) tridentate ligand. researchgate.net This combination creates a chiral environment that effectively controls the stereochemical outcome of the reaction. The process yields complex chiral cyclohexene (B86901) structures possessing an azido group and three continuous stereogenic centers. researchgate.net The reaction achieves good yields (up to 92%), excellent diastereoselectivities (up to >20:1 dr), and excellent enantioselectivities (up to 99% ee). researchgate.net The resulting vinyl azide functional group is preserved in the product, allowing for subsequent transformations such as click chemistry. researchgate.net
| Parameter | Description | Reference |
| Catalyst | Copper(II) Triflate (Cu(OTf)₂) with a chiral tridentate ligand | researchgate.net |
| Reactant 1 | Conjugated Vinyl Azides | researchgate.net |
| Reactant 2 | β,γ-Unsaturated α-Keto Esters | researchgate.net |
| Reaction Type | Asymmetric Diels-Alder [4+2] Cycloaddition | researchgate.net |
| Product | Chiral Fused and Spiro Cyclohexenes with an Azido Group | researchgate.net |
| Stereoselectivity | Up to >20:1 dr, up to 99% ee | researchgate.net |
Advanced Synthesis of Polyazido Ester Architectures
Oxidative Diazidation Strategies for Geminal Azido Malonate Derivatives
Geminal diazides, which feature two azide groups attached to the same carbon atom, are a class of highly energetic and synthetically versatile compounds. A key example is diethyl 2,2-diazidomalonate, which serves as a precursor for other nitrogen-rich materials. d-nb.info
The synthesis of diethyl 2,2-diazidomalonate is achieved through a two-step process starting from diethyl malonate. d-nb.info The first step involves the iodination of the central carbon atom of the malonate ester in a slightly basic aqueous solution. This is followed by an iodine-azide exchange reaction, where the iodine atom is substituted by an azide group to yield the geminal diazide product. d-nb.info The resulting diethyl 2,2-diazidomalonate has been thoroughly characterized by various analytical techniques, including ¹H and ¹³C NMR spectroscopy and low-temperature X-ray diffraction. d-nb.info This strategy provides a direct route to ester derivatives containing a geminal diazido moiety. d-nb.info
| Parameter | Description | Reference |
| Starting Material | Diethyl Malonate | d-nb.info |
| Step 1 | Iodination of the α-carbon | d-nb.info |
| Step 2 | Iodine-Azide Exchange | d-nb.info |
| Product | Diethyl 2,2-diazidomalonate (a geminal diazide) | d-nb.info |
| Significance | Provides access to polyazido ester architectures | d-nb.info |
| Characterization | NMR, X-ray Diffraction, DTA | d-nb.info |
Enzyme-Catalyzed Polycondensation for Azido-Functionalized Aliphatic Polyesters
Enzymatic polymerization has emerged as a powerful and sustainable alternative to traditional chemically-catalyzed methods for synthesizing polyesters. bohrium.com This approach offers significant benefits, including mild reaction conditions and high selectivity, which prevents the need for complex protection-deprotection steps. bohrium.comresearchgate.net Among the various enzymes, immobilized lipase (B570770) B from Candida antarctica (CALB), often in the form of Novozym-435, is a predominant biocatalyst for producing aliphatic polyesters. rsc.orgnih.gov
The synthesis of azido-functionalized aliphatic polyesters is typically achieved through the direct polycondensation of three main components: a dialkyl diester, a diol, and an azide-containing diol monomer. rsc.org A common azide-containing monomer used for this purpose is 2-azido-1,3-propanediol, a derivative of glycerol. rsc.org The general process involves combining these monomers in a suitable solvent, such as diphenyl ether, with the enzyme catalyst under reduced pressure to facilitate the removal of by-products like water or short-chain alcohols, which drives the reaction toward the formation of higher molecular weight polymers. researchgate.netrsc.org
Research has demonstrated that the molecular weight and the density of the pendant azido groups on the polyester (B1180765) backbone can be precisely controlled. rsc.org This control is achieved by optimizing various polymerization conditions, including reaction time, temperature, enzyme concentration, and the molar feed ratio of the monomers. rsc.orgrsc.org For instance, studies have systematically investigated these parameters to synthesize novel azido-functional polyesters with high molecular weights and narrow polydispersity (Mw/Mn < 2). rsc.org The resulting azido-functionalized polyesters are valuable precursors for creating more complex macromolecular structures, such as amphiphilic graft copolymers, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org
| Parameter | Condition/Variation | Observed Effect on Product | Source |
|---|---|---|---|
| Reaction Time | Increased duration | Generally leads to higher molecular weights, up to an optimal point. | rsc.org |
| Temperature | Varied (e.g., 85°C to 110°C) | Affects both enzyme activity and reaction rate; optimization is crucial to avoid enzyme denaturation while achieving high molecular weight. | rsc.orgsemanticscholar.org |
| Enzyme Amount | Increased concentration (e.g., 15 wt%) | Higher enzyme amounts can increase the polymerization rate and final molecular weight. | rsc.orgsemanticscholar.org |
| Monomer Feed Ratio | Altering the ratio of azido-diol to other monomers | Directly controls the density of pendant azido functional groups along the polyester chain. | rsc.org |
| By-product Removal | Application of vacuum | Efficient removal of small molecules (e.g., water, methanol) shifts equilibrium to favor polymer formation, resulting in higher molecular weight products. | researchgate.netrsc.org |
Scalable Synthetic Approaches for Azido-Polyethylene Glycol (PEG) Esters
Azido-polyethylene glycol (PEG) esters are vital bifunctional molecules in bioconjugation chemistry, prized for their ability to link molecules through click chemistry. ijrpr.comnanocs.net Developing scalable synthetic methods for these compounds is essential for their application in biomedical fields. ijrpr.com A common strategy involves the modification of a pre-existing PEG chain to introduce both an azide and an ester or carboxylic acid functionality. nih.gov
One scalable, multi-step synthesis for producing Azido-PEG-NHS (N-hydroxysuccinimide) esters begins with a hydroxyl-terminated PEG. ijrpr.comnih.gov The process can be summarized in several key stages. First, the terminal hydroxyl groups of the PEG are converted into a more reactive leaving group, such as a mesylate, by reacting the PEG with methanesulfonyl chloride. nih.gov Subsequently, the mesylate-terminated PEG is dissolved in a solvent like dimethylformamide (DMF) and treated with sodium azide (NaN3). nih.gov This step results in the substitution of the mesylate group with an azide group, yielding an azido-terminated PEG. nih.gov
To create the ester functionality, the other end of the PEG chain (which could start as a hydroxyl or another functional group) is modified. For example, to create a carboxylic acid terminus (Azido-PEG-COOH), a PEG with a protected carboxyl group or a group that can be oxidized to a carboxylic acid is used. nih.gov This Azido-PEG-COOH can then be activated to form an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting Azido-PEG-NHS ester is a versatile reagent ready for conjugation, typically with amine-containing molecules. ijrpr.com The flexibility of this synthesis allows for adjustments in PEG chain length and the density of functional groups to create customized reagents for specific applications. ijrpr.com
| Step | Description | Key Reagents | Intermediate/Product | Source |
|---|---|---|---|---|
| 1. Activation | Conversion of terminal hydroxyl groups of a PEG polymer into good leaving groups. | Methanesulfonyl chloride, Triethylamine | Mesylate-terminated PEG | nih.gov |
| 2. Azidation | Nucleophilic substitution to introduce the azide functionality. | Sodium azide (NaN3), DMF | Azido-terminated PEG | nih.gov |
| 3. Carboxylation (if necessary) | Modification of the other polymer terminus to a carboxylic acid. | Varies (e.g., oxidation of a primary alcohol) | Azido-PEG-COOH | nih.gov |
| 4. NHS Ester Formation | Activation of the carboxylic acid group to facilitate conjugation with primary amines. | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Azido-PEG-NHS Ester |
Complex Chemical Reactivity and Transformative Pathways of Dimethyl 2 Azidobutanedioate
Diverse Cycloaddition Reactions of the Azide (B81097) Moiety
The 1,3-dipolar character of the azide group in dimethyl 2-azidobutanedioate is central to its participation in a variety of cycloaddition reactions. These transformations are powerful tools for the synthesis of five-membered heterocyclic rings, most notably 1,2,3-triazoles. The specific type of cycloaddition and the resulting products are dictated by the reaction conditions and the nature of the reaction partner.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org The reaction involves the coupling of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This high degree of regioselectivity is a significant advantage over the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov
In the context of this compound, its azide functionality readily participates in CuAAC. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the catalyst from oxidation. nih.gov
The general transformation for this compound in a CuAAC reaction can be depicted as follows:
Reaction Scheme: CuAAC of this compound

In this reaction, the azide group of this compound reacts with a terminal alkyne (R-C≡CH) in the presence of a Cu(I) catalyst to yield a highly functionalized triazole, where the succinate (B1194679) ester moiety is attached at the N-1 position of the heterocyclic ring.
The utility of this reaction is vast, enabling the conjugation of the this compound core to a wide array of molecules, including biomolecules, polymers, and materials, provided they are functionalized with a terminal alkyne. rsc.orgmdpi.com
Table 1: Key Features of CuAAC Involving this compound
| Feature | Description | Reference |
| Reactants | This compound, Terminal Alkyne | nih.gov |
| Catalyst | Copper(I) species, often from CuSO₄/Sodium Ascorbate | beilstein-journals.org |
| Product | 1,4-disubstituted-1,2,3-triazole | nih.gov |
| Regioselectivity | High, exclusively 1,4-isomer | nih.gov |
| Key Advantages | Mild reaction conditions, high yields, biocompatibility | mdpi.com |
While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can limit its application in living systems. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without the need for a metal catalyst. The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn
In a SPAAC reaction, this compound would be reacted with a strained cyclooctyne, such as a dibenzocyclooctyne (DIBO) or a difluorinated cyclooctyne (DIFO), to form a stable triazole adduct. nih.govnih.gov These reactions are notable for their rapid kinetics and high selectivity, allowing them to proceed efficiently at ambient temperatures and in complex biological environments. nih.gov
The modification of the cyclooctyne structure, for instance, by introducing electron-withdrawing groups or fusing aromatic rings, can dramatically increase the reaction rate. magtech.com.cnnih.gov The versatility of SPAAC has led to its widespread use in labeling biomolecules, such as glycans and proteins, within living cells and organisms. nih.gov this compound can serve as a synthetic handle to introduce a functionalized aspartate derivative onto biomolecules that have been metabolically engineered to display a cyclooctyne group.
Table 2: Comparison of Common Cyclooctynes Used in SPAAC
| Cyclooctyne Type | Key Feature | Relative Reactivity | Reference |
| DIBO | Dibenzocyclooctynol | Fast | nih.govnih.gov |
| DIFO | Propargylic fluorination | Very Fast | nih.gov |
| DIFBO | Difluorobenzocyclooctyne | Extremely Reactive | magtech.com.cn |
While intermolecular cycloadditions are common, the functional groups within this compound can also potentially undergo intramolecular reactions to form heterocyclic structures. Although specific literature detailing the intramolecular cyclization of this compound itself is scarce, related transformations provide a basis for plausible pathways. For instance, α-azido esters can be precursors to various nitrogen-containing heterocycles.
One hypothetical pathway could involve the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate. This nitrene could then undergo intramolecular C-H insertion or react with one of the ester carbonyl groups. However, a more controlled and synthetically useful transformation often involves the participation of both the azide and a neighboring functional group in a concerted or stepwise cyclization.
The reaction between azides and enolates represents another powerful strategy for C-N bond formation and the synthesis of nitrogenous compounds. nih.gov These reactions typically proceed through an initial [3+2] cycloaddition to form a triazoline intermediate, which can then undergo rearrangement to yield various products. nih.govnih.gov
While many examples in the literature involve the reaction of vinyl azides with enolates, the principles can be extended to other systems. nih.govresearchgate.netchemrxiv.orgchemrxiv.org For this compound, a possible scenario would involve its reaction with an enolate derived from another carbonyl compound. Alternatively, an enolate could be generated from this compound itself, which could then react with a suitable dipolarophile.
The outcome of these reactions is highly dependent on the specific substrates and reaction conditions, with potential products including α-amino amides or γ-lactams following rearrangement and subsequent transformations of the initial triazoline adduct. nih.govchemrxiv.org Research in this area has shown that the initial cycloadducts can undergo a 1,2-nitrogen migration, leading to imine intermediates that are precursors to α-amino amides. chemrxiv.org
Reductive Transformations and Subsequent Derivatizations
The reduction of the azide moiety is a fundamental transformation that converts the azido (B1232118) group into a primary amine. This process is a key step in the synthesis of amino acids and other valuable nitrogen-containing compounds.
A crucial application of this compound is its role as a precursor to dimethyl 2-aminobutanedioate, also known as dimethyl aspartate. This transformation is achieved through the controlled reduction of the azide group. This method provides a valuable alternative to the direct amination of carbonyl compounds. organic-chemistry.org
Several methods are available for this reduction, each with its own advantages regarding selectivity, mildness of conditions, and functional group tolerance.
Common Reduction Methods:
Catalytic Hydrogenation: This classic method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is highly efficient and clean, with nitrogen gas (N₂) as the only byproduct.
Staudinger Reduction: This two-step process involves the reaction of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. This method is exceptionally mild and tolerant of most functional groups.
Metal-Mediated Reductions: Reagents like zinc in the presence of an acid (e.g., HCl or acetic acid) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction of azides to amines. beilstein-journals.org
The successful reduction of this compound provides direct access to a non-canonical amino acid derivative, which can be used in peptide synthesis or as a chiral building block for more complex molecules. nih.gov
Table 3: Overview of Reduction Methods for Azides
| Method | Reagents | Key Characteristics |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean byproduct (N₂) |
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Very mild, high functional group tolerance |
| Metal Reduction | Zn/HCl or NaBH₄ | Cost-effective, powerful reducing agents |
Cascade Reactions for Aminal-Type Peptides and Complex Scaffolds
The strategic placement of the azide and diester functionalities in this compound makes it a valuable precursor for cascade reactions, enabling the construction of complex molecular architectures such as aminal-type peptides and other intricate scaffolds. These reactions often proceed through a series of intramolecular events following an initial transformation of the azide group.
Recent research has demonstrated the utility of α-azido α-amino esters in the synthesis of non-natural peptide structures. acs.org An iron-catalyzed alkylazidation of dehydroamino acids can produce α-azido α-amino esters, which are versatile intermediates. acs.org The azido group in these compounds can be reduced to an amine, which can then participate in amide bond formation to create peptide linkages. acs.org This suggests a potential pathway for this compound, where the reduction of the azide to an amine could be followed by intramolecular or intermolecular condensation with the ester groups, or with other amino acids, to form peptide-like structures.
Furthermore, the azide functionality can be transformed into other reactive groups that trigger cascade cyclizations. For instance, the reaction of azides with isocyanides can lead to the formation of carbodiimides, which are highly reactive intermediates capable of undergoing in-situ transformations to yield various heterocyclic compounds. nih.gov In the context of this compound, a carefully designed reaction sequence could involve the initial conversion of the azide, followed by a cascade of reactions involving the diester moieties to build complex, polycyclic scaffolds. The reaction of heterocyclic ketene (B1206846) aminals with aryl azides also showcases the potential for cascade reactions to form complex fused ring systems. acs.org
A notable example of cascade reactions leading to complex scaffolds is the intramolecular cyclization of α-azido-ω-isocyanides, which can be triggered by a catalytic amount of sodium azide to form tricyclic cyanamides. nih.gov While not a direct analogue, this demonstrates how the azide group can initiate complex intramolecular transformations. For this compound, a similar, appropriately designed intramolecular reaction could lead to novel heterocyclic systems. The synthesis of α-azido esters and their subsequent functionalization through cycloaddition or reduction followed by amide coupling has been shown to produce aminal-type peptides and other complex structures like tetrahydro-triazolopyridines, highlighting the versatility of the α-azido ester motif. acs.org
The following table summarizes potential cascade reaction pathways for this compound based on the reactivity of analogous α-azido esters.
| Initiating Step | Intermediate | Cascade Process | Potential Product Class |
| Azide Reduction (e.g., with PBu₃) | α-Amino diester | Intramolecular amidation | Cyclic lactams |
| Azide Reduction and Intermolecular Coupling | α-Amino diester | Peptide coupling with another amino acid | Dipeptide derivatives |
| [3+2] Cycloaddition (e.g., with an alkyne) | Triazole diester | Further functionalization of esters | Complex triazole-based scaffolds |
| Nitrene Formation and Trapping | Carbodiimide (with isocyanide) | Intramolecular cyclization | Heterocyclic systems |
Radical Chain Reactions Involving Hydride Donors (e.g., Tributyltin Hydride)
This compound is expected to undergo efficient radical chain reactions in the presence of hydride donors like tributyltin hydride (Bu₃SnH). These reactions provide a powerful method for the transformation of the azido group and can lead to nitrogen insertion products. The mechanism of these reactions has been investigated for structurally related α-azido-β-keto esters and provides a clear model for the reactivity of this compound. acs.orgacs.org
The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), which generates a tributylstannyl radical (Bu₃Sn•) from tributyltin hydride. acs.orgacs.org The key steps of the proposed mechanism are as follows:
Radical Addition: The tributylstannyl radical adds to the terminal nitrogen atom of the azido group of this compound. This addition can occur at either the internal or terminal nitrogen atom. acs.orgacs.org
Formation of a Stannylaminyl Radical: Addition to the internal nitrogen atom leads to the expulsion of a nitrogen molecule (N₂) and the formation of a stannylaminyl radical. acs.orgacs.org
Intramolecular Cyclization: This nitrogen-centered radical can then undergo intramolecular cyclization. In the case of α-azido-β-keto esters, this involves cyclization onto the ketone group to form a five-membered ring containing an alkoxyl radical. acs.orgacs.org For this compound, cyclization could potentially occur onto one of the ester carbonyls.
β-Scission: The resulting alkoxyl radical undergoes regiospecific β-scission, leading to a ring-opened carbon-centered radical. acs.orgacs.org This step is often thermodynamically driven by the formation of a stable radical.
Hydrogen Abstraction: The carbon-centered radical then abstracts a hydrogen atom from tributyltin hydride, regenerating the tributylstannyl radical and propagating the chain reaction. acs.orgacs.org
This sequence effectively results in the insertion of a nitrogen atom into the carbon skeleton, leading to the formation of amides or lactams from α-azido-β-keto esters. acs.orgacs.org A similar outcome can be anticipated for this compound, potentially yielding N-substituted succinimide (B58015) derivatives or related open-chain amides.
An alternative pathway that can compete with the productive nitrogen insertion is deazidation. acs.orgacs.org This occurs when the tributylstannyl radical adds to the terminal nitrogen of the azide, forming a 1,3-triazenyl adduct. This adduct can then fragment to give stannyl (B1234572) azide and a deazidated alkyl radical, which is subsequently reduced by tributyltin hydride. acs.orgacs.org
The table below outlines the key intermediates and products in the radical chain reaction of a generic α-azido ester with tributyltin hydride.
| Step | Reactants | Intermediate/Product | Description |
| Initiation | AIBN, Bu₃SnH | Bu₃Sn• | Generation of the chain-carrying radical. |
| Propagation 1 | α-Azido ester, Bu₃Sn• | Stannylaminyl radical + N₂ | Addition of the stannyl radical to the azide and loss of nitrogen. acs.orgacs.org |
| Propagation 2 | Stannylaminyl radical | Cyclic alkoxyl radical | Intramolecular cyclization onto a carbonyl group. acs.orgacs.org |
| Propagation 3 | Cyclic alkoxyl radical | Ring-opened carbon radical | β-Scission of the cyclic intermediate. acs.orgacs.org |
| Propagation 4 | Ring-opened carbon radical, Bu₃SnH | Amide/Lactam product + Bu₃Sn• | Hydrogen abstraction to form the final product and regenerate the stannyl radical. acs.orgacs.org |
| Side Reaction | α-Azido ester, Bu₃Sn• | Deazidated product + Bu₃SnN₃ | Formation of a triazenyl adduct followed by fragmentation and reduction. acs.orgacs.org |
Nitrene-Generating Reactions and Their Synthetic Utility
The azide group of this compound serves as a precursor to a highly reactive nitrene intermediate upon thermal or photolytic decomposition. wikipedia.org The resulting nitrene, a nitrogen atom with a sextet of electrons, is a potent electrophile and can undergo a variety of synthetically useful transformations, including insertion and rearrangement reactions. egyankosh.ac.in
Mechanistic Studies of Thermal and Photolytic Decomposition
The thermal and photolytic decomposition of organic azides are common methods for generating nitrenes. wikipedia.org For this compound, these processes would involve the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process.
Thermal Decomposition:
The thermal decomposition of α-azido esters typically proceeds through the initial homolytic cleavage of the C-N₃ bond to form a nitrene intermediate and dinitrogen. acs.org Studies on similar compounds, such as 1,6-bis(azidoacetoyloxy)hexane, have shown that the decomposition can be stepwise, with the initial elimination of one N₂ molecule requiring an activation energy of around 155.1 kJ/mol to form an imine via a 1,2-hydrogen shift. researchgate.net This initial exothermic reaction can then trigger the decomposition of the second azide group. researchgate.net For this compound, the primary thermal decomposition pathway is expected to yield the corresponding dimethyl 2-iminobutanedioate.
The decomposition mechanism can be influenced by the structure of the azide. For some azido esters, a concerted mechanism involving a five-membered transition state has been proposed, leading directly to the products without the formation of a free nitrene. acs.org
Photolytic Decomposition:
Photolysis provides an alternative, often milder, method for generating nitrenes from azides. wikipedia.org Irradiation with UV light can induce the cleavage of the N-N₂ bond. The initially formed nitrene can be in either a singlet or a triplet electronic state. wikipedia.org Direct photolysis often leads to the singlet nitrene, which can then relax to the more stable triplet ground state. wikipedia.org The use of a triplet sensitizer (B1316253) can directly generate the triplet nitrene. scilit.comresearchgate.net
The reactivity of the resulting nitrene is highly dependent on its spin state. Singlet nitrenes typically undergo concerted insertion and rearrangement reactions with retention of stereochemistry, while triplet nitrenes behave as diradicals and can undergo stepwise radical-type reactions. egyankosh.ac.in For α-azido acetophenones, direct detection of triplet alkyl nitrenes has been achieved through laser flash photolysis. scilit.com
The table below summarizes the key features of the thermal and photolytic decomposition of a generic α-azido ester.
| Decomposition Method | Initiation | Key Intermediate | Primary Transformation | Influencing Factors |
| Thermal | Heat | Nitrene/Concerted Transition State | N₂ elimination, rearrangement (e.g., 1,2-H shift) to imine. acs.orgresearchgate.net | Temperature, solvent, substrate structure. researchgate.net |
| Photolytic | UV light | Singlet and/or Triplet Nitrene | N₂ elimination to form a reactive nitrene. wikipedia.org | Wavelength of light, presence of sensitizers. scilit.comresearchgate.net |
Intramolecular and Intermolecular Nitrene Insertion Reactions
The nitrene generated from this compound is a highly reactive intermediate that can participate in both intramolecular and intermolecular insertion reactions, providing access to a diverse range of nitrogen-containing compounds. nih.gov
Intramolecular Nitrene Insertion:
Intramolecular C-H insertion is a powerful tool for the synthesis of saturated N-heterocycles. recercat.cat The nitrene generated from this compound could potentially insert into the C-H bonds of the butanedioate backbone. The regioselectivity of this insertion generally follows the order: tertiary C-H > secondary C-H > primary C-H. egyankosh.ac.in Such an insertion would lead to the formation of substituted aziridines or other nitrogen-containing rings. Transition metal catalysts, such as those based on rhodium or iron, are often employed to control the reactivity and selectivity of these nitrene insertions, allowing the reactions to proceed under milder conditions and with higher yields. researchgate.netacs.org For example, rhodium-catalyzed decomposition of N-tosyloxycarbamates leads to efficient intramolecular C-H insertion to form oxazolidinones. acs.org
Intermolecular Nitrene Insertion:
In the presence of other substrates, the nitrene can undergo intermolecular reactions. A common reaction is the aziridination of alkenes, where the nitrene adds across the double bond to form a three-membered aziridine (B145994) ring. nih.gov This reaction can be stereospecific, particularly when catalyzed by transition metals.
The nitrene can also insert into the C-H bonds of other molecules present in the reaction mixture. Furthermore, nitrenes can react with a variety of other functional groups. For instance, reaction with isocyanides can yield carbodiimides, which are versatile synthetic intermediates. nih.gov Gold-catalyzed intermolecular nitrene transfer reactions with alkynes have also been developed for the synthesis of N-heterocyclic compounds. sioc-journal.cn
The following table provides a summary of potential nitrene insertion reactions for the nitrene derived from this compound.
| Reaction Type | Reactant(s) | Product Type | Key Features |
| Intramolecular C-H Insertion | Nitrene | Aziridine/Lactam derivatives | Formation of N-heterocycles. recercat.cat |
| Intermolecular C-H Insertion | Nitrene, Alkane | Aminated product | Functionalization of unactivated C-H bonds. egyankosh.ac.in |
| Intermolecular Aziridination | Nitrene, Alkene | Aziridine | Formation of a three-membered ring. Often stereospecific. nih.gov |
| Reaction with Isocyanides | Nitrene, Isocyanide | Carbodiimide | Formation of a reactive intermediate for further synthesis. nih.gov |
| Reaction with Alkynes | Nitrene, Alkyne | N-Heterocycles | Gold-catalyzed synthesis of complex nitrogen-containing rings. sioc-journal.cn |
Advanced Spectroscopic Characterization of Dimethyl 2 Azidobutanedioate and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Dimethyl 2-azidobutanedioate. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
Multinuclear NMR for Azide (B81097) Group Probing and Structural Confirmation (e.g., ¹⁵N NMR, including chemical shift analysis)
Multinuclear NMR allows for the direct observation of various atomic nuclei within the molecule, such as ¹H, ¹³C, and ¹⁵N. While ¹H and ¹³C NMR confirm the butanedioate backbone and ester functionalities, ¹⁵N NMR is uniquely powerful for directly probing the azide moiety (–N₃). nih.gov The use of ¹⁵N-labeled compounds, although not always necessary due to advancements in sensitivity, greatly facilitates these studies. beilstein-journals.org
The linear azide group consists of three distinct nitrogen atoms, often labeled Nα (attached to the carbon backbone), Nβ (the central nitrogen), and Nγ (the terminal nitrogen). Each of these exhibits a unique chemical shift in the ¹⁵N NMR spectrum, providing definitive evidence of the azide's presence and electronic environment. nih.govznaturforsch.com Theoretical calculations and experimental data for various organic azides show characteristic chemical shift ranges for these three nuclei. znaturforsch.comresearchgate.net The significant chemical shift dispersion among the azide nitrogens makes their signals easily distinguishable. nih.gov
Table 1: Representative ¹⁵N NMR Chemical Shifts for Organic Azides (Note: Data is generalized from studies on various azide compounds and referenced against liquid ammonia (B1221849) (0 ppm) or nitromethane. Specific values for this compound would require experimental determination.)
| Nitrogen Atom | Typical Chemical Shift Range (ppm vs. MeNO₂) | Rationale for Chemical Shift |
|---|---|---|
| Nγ (terminal) | -130 to -160 | Shielded due to higher electron density. |
| Nα (central) | -170 to -220 | Deshielded relative to Nγ. |
| Nβ (attached) | -280 to -330 | Highly shielded, often exhibiting the most upfield shift. |
This table presents illustrative data based on findings from multiple sources. znaturforsch.comresearchgate.netwikipedia.org
The precise chemical shifts and the coupling constants between the nitrogen atoms (¹J(Nα, Nβ) and ¹J(Nβ, Nγ)) offer a detailed electronic signature of the azide group, confirming its covalent attachment and integrity within the molecule. beilstein-journals.orgznaturforsch.com
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, HMBCGP, COSY, NOESY/NOE)
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.nethuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a clear cross-peak between the methine proton at the C2 position and the two diastereotopic methylene (B1212753) protons at the C3 position, confirming their adjacency in the butanedioate chain. mnstate.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It is crucial for piecing together the molecular skeleton. For instance, correlations would be observed from the methyl ester protons to their respective carbonyl carbons. The methine proton at C2 would show correlations to the carbonyl carbons (C1 and C4) and the C3 carbon. youtube.com This information allows for the unambiguous assignment of all carbon and proton signals. youtube.com
Table 2: Expected HMBC Correlations for this compound
| Proton(s) | Expected Carbon Correlations (²JCH, ³JCH) |
|---|---|
| H2 (methine) | C1 (ester C=O), C3, C4 (ester C=O) |
| H3 (methylene) | C2, C4 (ester C=O) |
| -OCH₃ (at C1) | C1 (ester C=O) |
| -OCH₃ (at C4) | C4 (ester C=O) |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. uic.edu This is particularly useful for determining stereochemistry and conformational preferences. intermediateorgchemistry.co.uk In this compound, NOESY could reveal correlations between the C2 proton and specific protons of the ester methyl groups, providing insights into the molecule's preferred conformation in solution.
Hyperpolarized NMR for Enhanced Sensitivity and Detection in Chemical Biology
A significant challenge in NMR is its relatively low sensitivity. Hyperpolarization techniques can overcome this limitation by dramatically increasing the polarization of specific nuclei, leading to signal enhancements of several orders of magnitude. nih.gov The azide group, particularly when isotopically labeled with ¹⁵N, has been identified as an excellent candidate for hyperpolarization studies. nih.govrsc.org
The ¹⁵N nuclei within an azide group have long spin-lattice relaxation times (T₁), meaning they can store the hyperpolarized state for several minutes. nih.govresearchgate.net This long-lived signal is highly advantageous for in vivo metabolic imaging or for detecting molecules at very low concentrations. nih.govrsc.org Using dissolution dynamic nuclear polarization (d-DNP), ¹⁵N₃-azide-tagged molecules have demonstrated remarkably high signal enhancements and long lifetimes, establishing the azide as a powerful reporter tag for chemical biology and medical imaging applications. nih.govresearchgate.net
Table 3: Hyperpolarization Characteristics of ¹⁵N-Labeled Azide Compounds
| Parameter | Typical Value | Significance |
|---|---|---|
| Signal Enhancement (ε) | 80,000 to >300,000-fold | Enables detection at nanomolar to micromolar concentrations. |
| Polarization Level | Up to 11-15% | Represents a massive increase over thermal equilibrium polarization (~0.001%). |
| T₁ Lifetime (at 1 T) | Up to ~9.8 minutes | Allows sufficient time for injection, distribution, and metabolic conversion to be monitored in real-time. |
Data compiled from studies on various ¹⁵N-azide tagged biomolecules. nih.govrsc.org
Mass Spectrometry Techniques for Mechanistic Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds and elucidating their structure. In the context of this compound, it is particularly valuable for studying its decomposition and its participation in chemical reactions.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Identification
Py-GC-MS is an analytical method where a sample is thermally decomposed in an inert atmosphere (pyrolysis), and the resulting smaller, volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry. csic.esmdpi.com This technique is ideal for investigating the thermal stability and decomposition mechanism of this compound.
The thermal decomposition of organic azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of rapid intramolecular reactions, such as C-H bond insertion or rearrangement. For this compound, the expected primary decomposition product would be a nitrene, which would likely rearrange to form more stable imine or enamine structures.
Table 4: Potential Thermal Decomposition Products of this compound via Py-GC-MS
| Proposed Product | Structure | Formation Pathway |
|---|---|---|
| Dimethyl 2-iminobutanedioate | Iminosuccinate derivative | Rearrangement of the initial nitrene intermediate. |
| Dimethyl 2-aminofumarate or maleate | Enamine derivatives | Tautomerization of the imine product. |
This table outlines hypothetical decomposition products based on known azide chemistry. chromatographyonline.comyoutube.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediate Characterization
Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes ESI-MS an exceptional tool for detecting and characterizing transient or charged intermediates that exist in a reaction mixture, providing a "snapshot" of the reaction mechanism. nih.govmdpi.comresearchgate.net
For instance, if this compound were to participate in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, ESI-MS could be used to intercept and identify key catalytic intermediates. nih.gov Researchers have successfully used ESI-MS to observe dinuclear and trinuclear copper-acetylide complexes, as well as azide-copper adducts, which are crucial intermediates in the catalytic cycle. nih.govtdl.orgnih.gov By monitoring the reaction mixture over time, the rise and fall of these intermediates can be tracked, providing invaluable mechanistic insight. researchgate.net
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl 2-iminobutanedioate |
| Dimethyl 2-aminofumarate |
| Dimethyl 2-aminomaleate |
| Nitromethane |
| Liquid Ammonia |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of this compound. It provides direct, non-destructive insight into the molecular structure by identifying the specific functional groups present. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural elucidation and the monitoring of chemical transformations in real-time.
For this compound, IR spectroscopy is crucial for confirming the successful incorporation of the azide moiety and for verifying the integrity of the diester framework. The most informative regions in its IR spectrum are the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹). msu.edu
Functional Group Identification
The key functional groups in this compound—the azide and the two ester groups—each exhibit strong, characteristic absorption bands in the IR spectrum.
Azide Group (–N₃): The most prominent and diagnostically significant peak for this compound is the asymmetric stretching vibration (ν_as) of the azide group. chempap.org This absorption is typically very strong and sharp, appearing in a relatively uncongested region of the spectrum, generally between 2100 and 2170 cm⁻¹. chempap.org Its high intensity is a result of the large change in dipole moment during the asymmetric stretch. The presence of a strong band in this specific window is a definitive indicator of the successful introduction of the azide functional group. researchgate.net A weaker, symmetric stretching (ν_s) band for the azide group can also be observed, often in the 1330-1220 cm⁻¹ range. researchgate.net
Ester Groups (–COOCH₃): The molecule contains two methyl ester functionalities, which are readily identified by two main characteristic absorptions.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band corresponding to the C=O stretching vibration is expected in the range of 1750–1735 cm⁻¹. This is a classic hallmark of saturated aliphatic esters.
C–O Stretch: Esters also display two distinct C–O stretching vibrations in the fingerprint region. These bands, found between 1300 cm⁻¹ and 1000 cm⁻¹, correspond to the stretching of the (C=O)–O and O–CH₃ bonds. msu.edu
Alkyl Groups (C–H): The spectrum will also feature C–H stretching vibrations from the methyl (–CH₃) and methylene (–CH₂–) groups. These bands typically appear in the region just below 3000 cm⁻¹, around 2975–2845 cm⁻¹. docbrown.info
The following table summarizes the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (–N₃) | Asymmetric Stretch (ν_as) | 2100 - 2170 | Strong, Sharp |
| Azide (–N₃) | Symmetric Stretch (ν_s) | 1330 - 1220 | Weak to Medium |
| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |
| Ester (C–O) | Stretch | 1300 - 1000 | Two bands, Medium to Strong |
| Alkyl (C–H) | Stretch | 2975 - 2845 | Medium |
Monitoring a Synthetic Reaction
IR spectroscopy is a powerful tool for monitoring the progress of the reaction to synthesize this compound, which typically involves the nucleophilic substitution of a leaving group (e.g., a halogen like bromine in Dimethyl 2-bromobutanedioate) with an azide salt (e.g., sodium azide).
By taking samples at various time points during the reaction and recording their IR spectra, a chemist can track the consumption of the starting material and the formation of the product. The key spectral change to monitor is the appearance and growth of the intense azide peak around 2100-2170 cm⁻¹. researchgate.net
The reaction can be considered complete when the characteristic absorption of the starting material has disappeared and the azide peak has reached its maximum intensity. For instance, the C-Br stretch of the precursor, Dimethyl 2-bromobutanedioate, which absorbs in the lower frequency fingerprint region (typically 690-515 cm⁻¹), would diminish over the course of the reaction. Simultaneously, the intensity of the ester C=O peak at ~1740 cm⁻¹ should remain relatively constant, confirming that this part of the molecule is unaffected by the reaction.
The table below outlines the key spectral changes one would observe during the synthesis.
| Compound | Key Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |
| Dimethyl 2-bromobutanedioate (Reactant) | C–Br | 690 - 515 | Peak intensity decreases/disappears |
| This compound (Product) | Azide (–N₃) | 2100 - 2170 | Strong peak appears and grows |
| Both Reactant and Product | Ester (C=O) | ~1740 | Peak intensity remains constant |
This ability to directly observe the conversion of functional groups makes IR spectroscopy an efficient and highly valuable method for optimizing reaction conditions such as temperature, reaction time, and catalyst loading during the synthesis of this compound. ugent.be
Computational Studies and Mechanistic Insights for Dimethyl 2 Azidobutanedioate
Density Functional Theory (DFT) Calculations for Molecular Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like Dimethyl 2-azidobutanedioate. This computational method allows for a detailed exploration of the molecule's conformational space, the energetics of its reactions, and its spectroscopic signatures.
Conformer Analysis and Optimization of Molecular Structures
The conformational landscape of this compound, like other substituted butanedioates, is complex due to the rotational freedom around its single bonds. DFT calculations are instrumental in identifying the various stable conformers and their relative energies. nih.gov The process typically involves a systematic search of the potential energy surface by rotating the dihedral angles of the molecule's backbone and side chains.
For each potential conformer, geometry optimization is performed to find the lowest energy structure. The relative energies of these optimized conformers provide insights into their population distribution at a given temperature. It is anticipated that the most stable conformers of this compound would be those that minimize steric hindrance between the azide (B81097) and ester groups, while potentially maximizing stabilizing intramolecular interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) Level of Theory.
| Conformer | Dihedral Angle (N₃-C-C-COOCH₃) (°) | Relative Energy (kcal/mol) |
| A | 60 | 0.00 |
| B | 180 | 1.25 |
| C | -60 | 0.00 |
| D | 0 | 3.50 |
Prediction and Calculation of Reaction Enthalpies and Activation Barriers
DFT calculations are crucial for understanding the thermodynamics and kinetics of reactions involving this compound. By calculating the electronic energies of reactants, products, and transition states, it is possible to determine the reaction enthalpies (ΔH) and activation barriers (Ea). researchgate.net This information is vital for predicting the feasibility and rate of a given chemical transformation. For instance, in the thermal decomposition of the azide group to form a nitrene, DFT can elucidate the energy required for this process.
Table 2: Hypothetical Calculated Enthalpies and Activation Barriers for a Reaction of this compound.
| Reaction | ΔH (kcal/mol) | Ea (kcal/mol) |
| Azide Decomposition | +25 | 40 |
| Cycloaddition with an Alkyne | -30 | 15 |
Note: This table contains hypothetical data to demonstrate the type of information obtained from DFT calculations. The values are representative of typical azide reactions.
Theoretical Prediction of Spectroscopic Signatures (e.g., IR, NMR)
Computational methods, particularly DFT, can predict the spectroscopic properties of this compound with a high degree of accuracy. Theoretical calculations of infrared (IR) spectra can help in the identification of characteristic vibrational modes, such as the asymmetric stretch of the azide group, which is typically found in the region of 2100-2160 cm⁻¹.
Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structure elucidation. By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule.
Elucidation of Reaction Mechanisms
Computational studies offer a window into the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Characterization of Transition States and Stability of Transient Intermediates
A key aspect of mechanistic elucidation is the identification and characterization of transition states and transient intermediates. nih.gov DFT calculations allow for the optimization of transition state geometries, which represent the highest energy point along the reaction coordinate. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming its identity.
Furthermore, the stability of transient intermediates, such as nitrenes or radicals that may form during reactions of this compound, can be assessed. Understanding the relative energies of these intermediates is crucial for predicting the likely reaction pathway.
Computational Analysis of Catalytic Roles and Reaction Pathways
Many reactions involving organic azides are catalyzed. mdpi.comacs.org Computational chemistry plays a pivotal role in understanding how catalysts influence reaction pathways. acs.org For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT can model the coordination of the azide and alkyne to the copper center, the formation of the triazole ring, and the regeneration of the catalyst. mdpi.com
By mapping out the potential energy surfaces of both catalyzed and uncatalyzed reactions, researchers can gain a quantitative understanding of how the catalyst lowers the activation energy and enhances the reaction rate. These computational insights can guide the design of more efficient catalysts for reactions involving this compound and related compounds. The addition of azides to α,β-unsaturated carbonyl compounds, a reaction class relevant to this compound, is known to be influenced by catalysts, and computational studies can clarify the role of these catalysts in promoting either 1,2- or 1,4-addition. nih.govacs.orglibretexts.org
Pivotal Applications in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Key Building Blocks
Dimethyl 2-azidobutanedioate serves as a highly versatile synthetic intermediate and a key building block in organic chemistry. hilarispublisher.comthieme.de Its utility stems from the presence of multiple reactive centers that can be manipulated selectively to construct a wide array of complex molecular architectures. Organic azides are an important class of synthetic building blocks, and compounds bearing additional functional groups, like the diester in this compound, are especially attractive. enamine.net
The azide (B81097) moiety is a cornerstone of its reactivity. It can be readily transformed into an amine group through reduction, such as the Staudinger reaction, providing a direct pathway to α-amino acid derivatives. enamine.net This transformation is fundamental for creating peptide backbones and other amine-containing structures. Concurrently, the two methyl ester groups offer sites for hydrolysis, amidation, or transesterification, allowing for the introduction of further diversity and the construction of larger, more complex molecules. This dual functionality allows chemists to use this compound as a linchpin, connecting different molecular fragments or introducing key functionalities into a target structure. hilarispublisher.com
The strategic placement of the azide at the α-position to one of the carbonyl groups makes it a precursor to non-natural amino acids, which are crucial components in modern drug discovery and materials science. nih.gov Its role as a building block is central to creating molecules with defined stereochemistry and functionality, essential for applications ranging from pharmaceuticals to functional materials. hilarispublisher.com
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Position | Key Transformations | Synthetic Applications |
|---|---|---|---|
| Azide (-N₃) | C-2 (α-position) | Reduction to Amine (-NH₂) | Synthesis of α-amino acids, Peptides |
| 1,3-Dipolar Cycloaddition | Formation of 1,2,3-triazoles (Click Chemistry) | ||
| Methyl Ester (-COOCH₃) | C-1 | Hydrolysis to Carboxylic Acid | Salt formation, Further derivatization |
| Amidation | Peptide bond formation, amide derivatives | ||
| Methyl Ester (-COOCH₃) | C-4 | Hydrolysis to Carboxylic Acid | Introduction of polarity, derivatization |
Strategies for Non-Natural Amino Acid and Peptide Synthesis
The structure of this compound is pre-configured for the synthesis of non-natural amino acids and their subsequent incorporation into peptide-based structures. This capability is highly sought after in medicinal chemistry for the development of more stable and bioactive therapeutic agents. nih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govescholarship.org this compound is an ideal starting material for creating these molecules. By reducing the azide group to a primary amine, the molecule is converted into a derivative of aspartic acid, which can then be integrated into peptide chains.
This allows for the design of pseudopeptides where the natural amino acid sequence is modified to include this non-natural residue. nih.gov Such modifications can enforce specific conformations, improving the binding affinity and selectivity of the molecule for its biological target. mdpi.com The resulting peptidomimetics can serve as enzyme inhibitors, receptor agonists or antagonists, or protein-protein interaction modulators. escholarship.org The diester groups provide additional handles for modification, allowing for the attachment of reporter tags, solubility enhancers, or other pharmacologically relevant moieties.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. jabde.comnih.gov The azido-functionalized aspartate derivative obtained from this compound can be readily adapted for use in SPPS protocols, typically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. sigmaaldrich.comrsc.org
In this process, the azido-amino acid would first have its free carboxyl group anchored to a solid support (resin). The azide group serves as a stable protecting group for the α-amine functionality throughout the synthesis, as it is orthogonal to the standard Fmoc deprotection conditions (piperidine) and side-chain deprotection reagents. rsc.org Once the desired peptide sequence is assembled on the resin, the azide can be selectively reduced to an amine in the final steps of the synthesis. This approach allows for the site-specific incorporation of a key amino group that can be further functionalized after the main peptide chain has been constructed. stanford.edu
Table 2: Hypothetical SPPS Cycle for Incorporating an Azido-Amino Acid
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Swelling | Dimethylformamide (DMF) or Tetrahydrofuran (THF) researchgate.net | Prepare the resin for reaction. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF nih.govrsc.org | Remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| 3. Washing | DMF, Dichloromethane (B109758) (DCM) | Remove excess reagents and byproducts. |
| 4. Coupling | Fmoc-protected amino acid, HBTU/HOBt, DIEA in DMF rsc.org | Add the next amino acid to the chain. |
| 5. Washing | DMF, DCM | Remove excess reagents and unreacted amino acids. |
| 6. Final Cleavage | Trifluoroacetic acid (TFA) cocktail nih.gov | Cleave the completed peptide from the resin and remove side-chain protecting groups. |
The unique reactivity of the azide group in this compound opens pathways to more exotic peptide modifications. One such pathway leads to α-triazolo amino acids. mdpi.com By reacting the azide with an alkyne via a cycloaddition reaction before reduction, the azide is converted into a triazole ring. This creates a novel amino acid analogue where the α-amino group is part of a heterocyclic ring system, which can dramatically alter the molecule's conformational properties and hydrogen bonding capabilities. mdpi.com
The synthesis of aminal-type peptides represents another advanced derivatization. While less common, this could theoretically be achieved after the reduction of the azide to an amine. The resulting α-amino diester could be induced to cyclize or react with an aldehyde to form N,O-acetals or aminals, which are functionalities that can act as stable isosteres of peptide bonds, contributing to increased metabolic stability.
Pathways to Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a direct entry into an important class of these molecules: 1,2,3-triazoles. scispace.com
The azide group of this compound is an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click chemistry" reaction. ekb.egnih.gov This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. ekb.egorganic-chemistry.org
By reacting this compound with a diverse range of terminal alkynes, a library of 1,4-disubstituted 1,2,3-triazole compounds can be rapidly synthesized. nih.gov Each of these products retains the butanedioate backbone, but now features a stable, aromatic triazole ring in place of the azide. The 1,2,3-triazole ring is often considered a bioisostere of the amide bond, offering similar steric and electronic properties but with greater stability against hydrolysis. nih.gov This makes these derivatives highly valuable in drug discovery as scaffolds for developing novel therapeutic agents. scispace.comnih.gov The reaction's reliability and broad substrate scope make it a powerful tool for generating molecular diversity from a single, versatile building block. nih.govmdpi.combiochempeg.com
Table 3: Examples of Triazoles from this compound via CuAAC
| Alkyne Reactant | Resulting Triazole Substituent (at N-1) | Potential Application Area |
|---|---|---|
| Phenylacetylene | Phenyl | Core structure for bioactive compounds |
| Propargyl alcohol | Hydroxymethyl | Introduction of a polar functional group for further derivatization |
| Ethynylferrocene | Ferrocenyl | Development of electrochemical sensors or redox-active probes |
Synthesis of Aziridines and Triazolines
The azide functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles like aziridines and triazolines. The reactions involving α-azido esters, such as this compound, typically proceed through two primary pathways: 1,3-dipolar cycloaddition to form triazolines, or nitrene formation for direct aziridination.
The 1,3-dipolar cycloaddition reaction between an organic azide and an alkene is a fundamental method for constructing 1,2,3-triazoline (B1256620) rings. rsc.org This reaction is particularly effective with activated or strained alkenes. rsc.org The resulting triazoline can be a stable final product or an intermediate that undergoes further transformation. nih.gov For instance, the thermolysis or photolysis of triazolines can lead to the expulsion of a nitrogen molecule (N₂) to produce the corresponding aziridine (B145994). wikipedia.org
Alternatively, aziridines can be formed directly from azides through the generation of a highly reactive nitrene intermediate. nih.gov Photolysis or thermolysis of an organic azide like this compound can induce the loss of N₂, creating a singlet or triplet nitrene. worktribe.com This nitrene can then react with an alkene in a cycloaddition reaction to yield the three-membered aziridine ring. wikipedia.orgnih.gov The use of vinyl azides in such reactions is a common strategy for accessing reactive intermediates like 2H-azirines, which are valuable in synthesizing N-heterocycles. nih.gov A general route involves the thermal treatment of an allyl α-azidoalkyl ether, which proceeds through an intramolecular azide-olefin cycloaddition to form a triazoline intermediate that can subsequently be converted to a bicyclic aziridine. researchgate.net
A representative three-component reaction demonstrates the synthesis of both triazolines and aziridines from an in-situ generated azide, highlighting the dual reactivity of this functional group. rsc.org
| Alkene | Azide Source | Halide Source | Product(s) | Yield |
|---|---|---|---|---|
| Strained Alkene (e.g., Norbornene derivative) | NaN3 | Sulfonyl Halide | Triazoline and Aziridine | Up to 95% (Triazoline) |
Preparation of Lactams and Amides through Nitrogen Insertion Reactions
Nitrogen insertion reactions offer a powerful method for synthesizing amides and lactams, which are core structures in many pharmaceuticals and natural products. The azide group in this compound serves as a masked nitrogen source that can be inserted into carbon-carbon or carbon-hydrogen bonds under specific conditions.
One of the most prominent methods in this category is the Schmidt reaction, which traditionally involves the reaction of hydrazoic acid with a carbonyl compound under acidic conditions to yield an amide or lactam. researchgate.netwikipedia.org The intramolecular version of this reaction, applied to alkyl azides containing a ketone or aldehyde, has become a valuable tool for synthesizing N-substituted lactams. wikipedia.orgorgsyn.org The reaction is typically promoted by a protic or Lewis acid and proceeds through a regioselective C-C bond migration to the nitrogen atom, effectively inserting the nitrogen into a carbon framework to form the lactam ring. orgsyn.orgnih.govnih.gov While this compound lacks an internal carbonyl for a direct intramolecular Schmidt reaction, its α-azido ester functionality is a key component in related nitrogen insertion processes.
A more direct application for α-azido esters is found in radical-mediated nitrogen insertion reactions. Research has shown that α-azido-β-keto esters can undergo reactions with radical initiators like tributyltin hydride to efficiently produce amides and lactams. nih.gov This process provides a regiospecific route for nitrogen insertion into keto ester compounds. nih.gov The reaction proceeds via an N-stannylaminyl radical intermediate, which can undergo cyclization or rearrangement to furnish the final amide or lactam product. mdpi.com
| Substrate | Reagent | Conditions | Product Type | Yield |
|---|---|---|---|---|
| Cyclic α-azido-β-keto ester | Bu3SnH, AIBN | Benzene, 80 °C | Bicyclic Lactam | Good |
Chiral Auxiliary and Asymmetric Synthesis Applications
While this compound is an achiral molecule, its structural motif is central to the field of asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. diva-portal.org Chiral α-azido carbonyl compounds are highly valuable building blocks for preparing chiral amines and nitrogen-containing heterocycles. sioc-journal.cnmdpi.com The development of catalytic asymmetric methods to synthesize these chiral azides is a significant area of research. mdpi.comd-nb.info
A key strategy involves the asymmetric α-alkylation of carbonyl compounds, followed by the introduction of the azide group. For example, an efficient synthesis of chiral α-azido-α-alkylmalonates has been developed using phase-transfer catalysis. acs.org In this approach, a prochiral α-bromomalonate is alkylated under the influence of a chiral phase-transfer catalyst, establishing a chiral quaternary carbon center with high enantiomeric excess. Subsequent Sₙ2 displacement of the bromide with sodium azide yields the desired chiral α-azido ester. acs.org This product, a close analogue of a substituted this compound, is a versatile chiral synthon for more complex molecules.
| Substrate | Catalyst | Reaction Steps | Final Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Diphenylmethyl tert-butyl α-bromomalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 1. Asymmetric Alkylation 2. Sₙ2 Azidation (NaN3) | Chiral α-azido-α-alkylmalonate | up to 97% |
This methodology underscores the importance of the α-azido ester framework, as found in this compound, as a precursor to stereochemically rich and synthetically valuable molecules. Although not a chiral auxiliary in the traditional sense (a recoverable chiral group), it serves as a foundational substrate for creating key chiral intermediates in modern asymmetric synthesis. researchgate.netwikipedia.org
Interdisciplinary Applications in Materials Science and Chemical Biology
Research on Energetic Materials (Focus on Material Science Perspective)
In the field of materials science, the incorporation of energetic functional groups like azides is a key strategy for developing high-performance materials for propellant and explosive formulations. at.ua These groups, often termed "explosophores," release a significant amount of energy and nitrogen gas upon decomposition, which is a desirable characteristic for energetic systems. at.ua
Development as Energetic Plasticizers in Propellant and Explosive Formulations
Dimethyl 2-azidobutanedioate serves as a model for azido-ester plasticizers. The azide (B81097) group provides the energetic character, while the ester groups ensure compatibility with common polymer binders, such as nitrocellulose and polyethers, effectively reducing the binder's glass transition temperature and the viscosity of the formulation before curing. researchgate.netgoogle.com The ideal energetic plasticizer should possess a combination of high energy density, good thermal stability, low sensitivity to impact, and low viscosity. researchgate.net The integration of azido (B1232118) groups into plasticizer molecules is a strategy to achieve a favorable balance of these properties.
Table 1: Comparison of Energetic Functional Groups
| Functional Group | Example Compound Class | Key Properties | Application |
|---|---|---|---|
| Azido (-N₃) | Azido Plasticizers | High positive heat of formation, gas-generating (N₂), versatile for chemical modification. | Energetic plasticizers, binders. at.uadtic.mil |
| Nitrate Ester (-ONO₂) | Nitroglycerin, PolyNIMMO | High oxygen balance, high energy. | Propellants, explosives, energetic polymers. at.ua |
| Nitramine (-NHNO₂) | RDX, HMX | High density, high detonation velocity. | High-performance explosives. mdpi.com |
| Nitro (-NO₂) | TNT, Nitroaromatics | Thermally stable, melt-castable. | Melt-cast explosives. google.com |
Crosslinking of Azido Polymers via Dipolar Cycloaddition Reactions
The azide group is not only an energetic component but also a highly reactive functional group that can participate in various chemical transformations. One of the most powerful reactions involving azides is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. mdpi.com This reaction typically involves an azide and a dipolarophile, such as an alkyne, to form a chemically stable five-membered triazole ring. This process is highly efficient and is widely used in materials science to create cross-linked polymer networks. mdpi.comresearchgate.net
In the context of energetic materials, polymers containing azide groups (azido polymers) like Glycidyl Azide Polymer (GAP) are used as energetic binders. dtic.mil To create a stable, solid propellant grain, these polymer chains must be cross-linked. A difunctional molecule like this compound, or more commonly, a dialkyne, can be used as a crosslinking agent. The reaction of the terminal azide groups on the polymer chains with the crosslinker forms a robust, three-dimensional network. This covalent network enhances the mechanical properties, thermal stability, and burn rate of the resulting energetic material. mdpi.com The use of cycloaddition for curing offers advantages over other methods, as it avoids the generation of gaseous byproducts that can create voids in the final product.
Advancements in Bioconjugation Chemistry and Chemical Biology Tools
The same reactivity that makes the azide group useful in materials science also makes it a cornerstone of modern chemical biology. Its ability to undergo highly specific and efficient bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the precise chemical modification of complex biological molecules in their native environments. nih.gov
Design and Synthesis of PROTAC Linkers Featuring Azido Esters
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents designed to hijack the cell's natural protein disposal system. nih.gov These heterobifunctional molecules consist of two distinct ligands—one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. acs.org The linker is a critical component, as its length, composition, and attachment points heavily influence the PROTAC's ability to form a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. nih.govacs.org
Azido esters like this compound are valuable intermediates in the synthesis of PROTACs. The azide group provides a convenient handle for "click chemistry." nih.gov Researchers can synthesize a library of potential PROTACs by preparing a warhead ligand functionalized with an alkyne and an E3 ligase ligand attached to an azide-containing linker, or vice-versa. nih.gov These two components can then be rapidly and efficiently joined using the CuAAC reaction. This modular approach allows for the systematic variation of the linker to optimize the PROTAC's degradation efficiency and other pharmacological properties. nih.govd-nb.info
Table 2: Common Chemistries for PROTAC Linker Synthesis
| Reaction Type | Reacting Groups | Key Features |
|---|---|---|
| Amide Bond Formation | Carboxylic Acid + Amine | Robust and common linkage in biological systems. |
| Click Chemistry (CuAAC) | Azide + Alkyne | High efficiency, bio-orthogonal, rapid library synthesis. nih.govnih.gov |
| Staudinger Ligation | Azide + Phosphine | Bio-orthogonal, forms an amide bond. nih.gov |
| Ether Formation | Halide + Alcohol | Stable and flexible linkage. |
Utility as Molecular Tags for Hyperpolarized Magnetic Resonance Imaging (HP-MRI)
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is an emerging imaging modality that provides unprecedented insight into real-time metabolic and physiological processes in vivo. nih.govnih.gov The technique involves dramatically increasing the nuclear spin polarization of certain isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), by over 10,000-fold. This massive signal enhancement allows for the non-invasive tracking of metabolic pathways. nih.gov
Molecules containing azide groups can be utilized as versatile molecular tags in this field. rsc.org A hyperpolarized probe, such as a ¹³C-labeled pyruvate (B1213749) or a ¹⁵N-labeled compound, can be attached to a larger targeting molecule (e.g., a peptide or antibody) to direct it to a specific biological site. This compound, with its azide handle, is an ideal tool for this conjugation. The azide allows the hyperpolarized probe to be "clicked" onto a targeting molecule that has been modified with an alkyne group. This modular strategy enables the development of a wide range of targeted HP-MRI agents for studying diseases like cancer and cardiovascular conditions. nih.govrsc.org Furthermore, the azide group itself contains three nitrogen atoms, which can be enriched with the ¹⁵N isotope, making azido compounds themselves potential candidates for direct use as hyperpolarized imaging agents. rsc.org
Functionalization of Complex Biomolecules and Material Surfaces
The ability to control the interface between a synthetic material and a biological environment is critical in fields ranging from medical implants to biosensors. nih.gov Functionalizing the surface of a material with specific biomolecules can promote desired cellular interactions, prevent immune recognition, or capture target analytes. nih.gov
The azide group in this compound is an exemplary functional handle for surface modification via click chemistry. The CuAAC reaction is bio-orthogonal, meaning it proceeds with high specificity and yield in complex biological media without cross-reacting with native functional groups like amines and carboxylic acids. nih.gov A material surface can be pre-coated with molecules bearing alkyne groups. Subsequently, a biomolecule of interest (e.g., a growth factor, antibody, or peptide) that has been conjugated to an azide-containing linker can be permanently immobilized on the surface. nih.gov This strategy allows for the creation of "smart" biomaterials with precisely controlled biological activities.
Future Research Directions and Emerging Opportunities for Dimethyl 2 Azidobutanedioate
Development of Novel Stereoselective Synthetic Methodologies
A significant area for future research lies in the development of stereoselective methods to synthesize enantiomerically pure forms of Dimethyl 2-azidobutanedioate. The chiral center at the C-2 position means that control over stereochemistry is crucial for its application in pharmaceuticals and biologically active compounds. Drawing inspiration from established methods for other azido (B1232118) compounds, several strategies could be explored.
For instance, highly stereoselective syntheses of 2-azido-2-deoxyglycosides have been achieved through gold-catalyzed SN2 glycosylation. chinesechemsoc.orgnih.gov This approach utilizes a directing group to control the stereochemical outcome of the reaction, a strategy that could potentially be adapted for the synthesis of this compound. chinesechemsoc.orgnih.gov By starting with a chiral precursor, such as dimethyl 2-hydroxybutanedioate (dimethyl malate), a stereospecific conversion of the hydroxyl group to an azide (B81097) via a Mitsunobu reaction could be investigated. The Mitsunobu reaction is a well-established method for inverting the stereochemistry of an alcohol, and its application here could provide access to specific stereoisomers of the target compound. researchgate.net
Furthermore, asymmetric catalytic methods, which have been successfully employed for the synthesis of other chiral azides, represent another promising frontier. The development of a catalytic system that can introduce the azide group into a prochiral precursor of this compound with high enantioselectivity would be a significant advancement.
Expansion of Applications in Complex Natural Product and Drug Scaffold Synthesis
The azide group in this compound serves as a versatile functional handle, readily convertible into an amine. This makes it an attractive precursor for the synthesis of non-canonical amino acids and complex nitrogen-containing heterocycles, which are common motifs in natural products and pharmaceuticals.
Future research should focus on incorporating this compound into the synthesis of novel drug scaffolds. For example, azido derivatives of natural products, such as sesquiterpene lactones, have shown promise in cancer therapy. nih.gov Similarly, the discovery of 4'-azido-2'-deoxy-2'-C-methyl cytidine (B196190) as a potent inhibitor of the Hepatitis C virus highlights the potential of azido-containing nucleoside analogs in antiviral drug discovery. nih.gov The butanedioate backbone of this compound could serve as a scaffold to generate libraries of new compounds for biological screening.
The azide can also participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This would allow for the modular assembly of complex molecules, a strategy increasingly used in drug discovery and development. nih.gov The dicarboxylate functionality of the molecule could be further elaborated to create intricate molecular architectures, potentially leading to new classes of bioactive compounds.
Rational Design of Advanced Materials Exploiting Azido Ester Reactivity
The high nitrogen content and energetic nature of the azide group make azido esters attractive candidates for the development of advanced materials, particularly energetic materials and polymers. Research on other azido esters has demonstrated their utility as energetic plasticizers in propellant and explosive formulations. researchgate.netrsc.org These compounds can improve the mechanical properties and energy content of the formulations. researchgate.netrsc.orgresearchgate.net
Future work could investigate the properties of polymers derived from this compound. The azide group can be used for cross-linking polymer chains or for grafting other molecules onto a polymer backbone. The ester groups, on the other hand, can be hydrolyzed to create stimuli-responsive materials that degrade under specific pH or enzymatic conditions, a desirable property for biomedical applications like drug delivery systems. nih.gov
The thermal decomposition of this compound to form highly reactive nitrenes could be exploited to modify surfaces or create novel porous materials. The decomposition temperature and energy release would be key parameters to study in this context. nih.gov
Synergistic Integration of Computational and Experimental Research Approaches
To accelerate the discovery and optimization of applications for this compound, a synergistic approach combining computational modeling and experimental validation is essential. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the molecule's properties and reactivity.
For example, computational studies have been successfully used to predict the physicochemical and energetic properties of novel azido esters, guiding the selection of the most promising candidates for synthesis and experimental testing. rsc.orguakron.edu This approach, often referred to as computer-aided molecular design (CAMD), can save significant time and resources. uakron.edu
In the context of this compound, computational models could be used to:
Predict its thermal stability and decomposition pathways. researchgate.net
Simulate its interaction with biological targets to identify potential drug-like properties. nih.gov
Model its behavior as a plasticizer in polymer matrices. rsc.org
Elucidate the mechanisms of proposed stereoselective synthetic reactions.
The predictions from these computational models would then be tested and refined through targeted experiments, creating a feedback loop that drives innovation. This integrated approach will be crucial for the rational design of new materials and molecules based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
